molecular formula C14H20ClN B2427498 Spiro[1,3-dihydroindene-2,1'-cyclohexane]-1-amine;hydrochloride CAS No. 2460755-83-1

Spiro[1,3-dihydroindene-2,1'-cyclohexane]-1-amine;hydrochloride

Cat. No.: B2427498
CAS No.: 2460755-83-1
M. Wt: 237.77
InChI Key: CGNOQANTCGPDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[1,3-dihydroindene-2,1’-cyclohexane]-1-amine;hydrochloride is a spirocyclic compound characterized by a unique structure where two rings are connected through a single shared carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds like Spiro[1,3-dihydroindene-2,1’-cyclohexane]-1-amine;hydrochloride typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition reaction, where a conjugated azomethine ylide reacts with a dipolarophile . Another approach is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form the spirocyclic structure .

Industrial Production Methods

Industrial production of spirocyclic compounds often employs metal-catalyzed reactions to enhance yield and selectivity. Catalysts such as palladium or nickel are commonly used in these processes . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dihydroindene-2,1’-cyclohexane]-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction may yield spirocyclic alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,3-dihydroindene-2,1’-cyclohexane]-1-amine;hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. These properties include enhanced stability, rigidity, and the ability to interact with biological targets in a specific manner. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

spiro[1,3-dihydroindene-2,1'-cyclohexane]-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N.ClH/c15-13-12-7-3-2-6-11(12)10-14(13)8-4-1-5-9-14;/h2-3,6-7,13H,1,4-5,8-10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNOQANTCGPDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460755-83-1
Record name 1',3'-dihydrospiro[cyclohexane-1,2'-inden]-3'-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.